((4-Aminophenyl)sulfonyl)-L-phenylalanine
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Overview
Description
2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a sulfonamide group attached to an aromatic ring, which is further connected to a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-phenylpropionic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods such as microwave-assisted synthesis. This method has shown to be effective in producing sulfonamides with high yields and shorter reaction times . Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction conditions and reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The nitro group in the aromatic ring can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Major Products
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication . Additionally, its role as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, thereby preventing its activity and leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide antibiotic with a similar mechanism of action.
Dapsone: A sulfonamide used to treat leprosy and dermatitis herpetiformis.
Sulfamethoxazole: Often combined with trimethoprim to treat bacterial infections.
Uniqueness
2-(4-Amino-benzenesulfonylamino)-3-phenyl-propionic acid is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other sulfonamides. Its propionic acid moiety provides additional functional versatility, making it a valuable compound for various applications in medicinal and industrial chemistry .
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2S)-2-[(4-aminophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10,16H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
AAWOKTGNZABRTQ-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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